3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE
Overview
Description
3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE is a complex organic compound with the molecular formula C13H14N2O5S and a molecular weight of 310.33 g/mol . This compound is known for its role as a myt1 kinase inhibitor, which is significant in the treatment of proliferative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the azepinoindole core followed by functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE involves the inhibition of myt1 kinase, a protein kinase involved in cell cycle regulation. By inhibiting this kinase, the compound can interfere with cell proliferation, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the cell cycle checkpoints and signaling pathways that regulate cell division .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share a similar indole core structure.
Azepine Derivatives: Compounds like azepine and its derivatives share the azepine ring structure.
Uniqueness
What sets 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE apart is its specific combination of the azepinoindole core and its functional groups, which confer unique biological activity as a myt1 kinase inhibitor .
Properties
IUPAC Name |
2,3,4,10-tetrahydroazepino[3,4-b]indole-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMHRBJIXQCKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436664 | |
Record name | AG-G-65567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68724-84-5 | |
Record name | AG-G-65567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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